![molecular formula C15H12O2S B14716574 1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid CAS No. 21339-69-5](/img/structure/B14716574.png)
1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid is an organosulfur compound with the molecular formula C15H12O2S It belongs to the class of dibenzothiophenes, which are polycyclic aromatic compounds containing a thiophene ring fused to two benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1,4-dimethyldibenzothiophene with a carboxylating agent under specific conditions. For example, the use of carbon dioxide in the presence of a strong base such as potassium tert-butoxide can facilitate the carboxylation process.
Another approach involves the use of aryne intermediates. Aryne chemistry allows for the formation of the dibenzothiophene core, followed by functionalization to introduce the carboxylic acid group. This method often requires the use of o-silylaryl triflates and alkynyl sulfides under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and pressure, are critical factors in the industrial production process.
化学反应分析
Types of Reactions
1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives of the compound.
科学研究应用
1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of functionalized dibenzothiophenes.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
作用机制
The mechanism of action of 1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function and stability.
相似化合物的比较
Similar Compounds
2,8-Dimethyldibenzo[b,d]thiophene: Similar structure but with methyl groups at different positions.
Dibenzothiophene: Lacks the methyl and carboxylic acid groups.
Benzo[b]thiophene: Contains a single benzene ring fused to a thiophene ring.
Uniqueness
The specific positioning of these functional groups can affect the compound’s electronic properties and interactions with other molecules .
属性
CAS 编号 |
21339-69-5 |
|---|---|
分子式 |
C15H12O2S |
分子量 |
256.3 g/mol |
IUPAC 名称 |
1,4-dimethyldibenzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C15H12O2S/c1-8-7-11(15(16)17)9(2)13-10-5-3-4-6-12(10)18-14(8)13/h3-7H,1-2H3,(H,16,17) |
InChI 键 |
KAHTYLIMSKLDDV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C2=C1SC3=CC=CC=C32)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


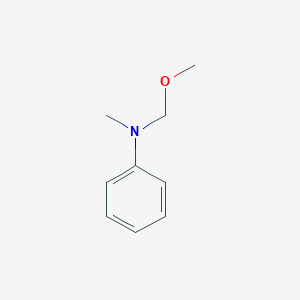
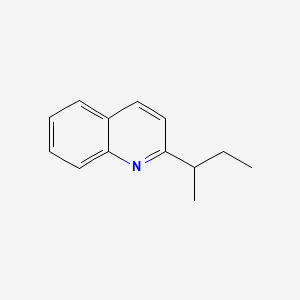
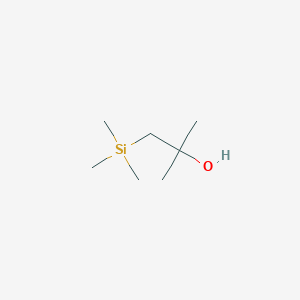
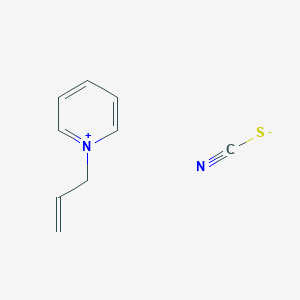




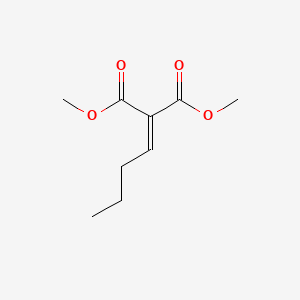

![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
![4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate](/img/structure/B14716573.png)
![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
